6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one

Lipophilicity Chromatography Drug design

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one (CAS 1269293-64-2, C₉H₁₅N₃O₃, MW 213.23) is a polysubstituted 4(1H)-pyrimidinone scaffold bearing a reactive 6-amino group, a lipophilicity-modulating 2-methyl substituent, and a synthetically versatile 5-(2,2-dimethoxyethyl) side chain. Its predicted physicochemical profile — density 1.3±0.1 g/cm³, boiling point 316.3±52.0 °C, LogP −0.39 — places it at the intersection of sufficient polarity for aqueous reaction media and adequate organic solubility for chromatography.

Molecular Formula C9H15N3O3
Molecular Weight 213.23 g/mol
Cat. No. B12982422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one
Molecular FormulaC9H15N3O3
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)CC(OC)OC)N
InChIInChI=1S/C9H15N3O3/c1-5-11-8(10)6(9(13)12-5)4-7(14-2)15-3/h7H,4H2,1-3H3,(H3,10,11,12,13)
InChIKeyJCTPRWXQPRTXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one: A Functionally Distinct Pyrimidinone Intermediate for Synthetic and Analytical Workflows


6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one (CAS 1269293-64-2, C₉H₁₅N₃O₃, MW 213.23) is a polysubstituted 4(1H)-pyrimidinone scaffold bearing a reactive 6-amino group, a lipophilicity-modulating 2-methyl substituent, and a synthetically versatile 5-(2,2-dimethoxyethyl) side chain . Its predicted physicochemical profile — density 1.3±0.1 g/cm³, boiling point 316.3±52.0 °C, LogP −0.39 — places it at the intersection of sufficient polarity for aqueous reaction media and adequate organic solubility for chromatography . The compound is supplied at ≥95% purity for use as a research intermediate, reference standard, or building block in medicinal chemistry .

Why 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one Cannot Be Replaced by Closest Pyrimidinone Analogs


Seemingly minor structural permutations among 6-amino-4(1H)-pyrimidinones translate into measurable offsets in lipophilicity, volatility, and synthetic reactivity that directly affect downstream utility. The 2-methyl group of the target compound lowers predicted LogP by approximately 0.5 units relative to the des-methyl analog (CAS 35801-07-1), altering chromatographic retention and solvent partitioning . Replacing the 2,2-dimethoxyethyl side chain with a 2,2-diethoxyethyl group (CAS 7400-06-8) increases molecular weight from 213.23 to 227.26 g/mol and raises the predicted boiling point by ~20 °C, which impacts volatility-dependent purification and formulation processes . Substituting the dimethoxyethyl moiety with a simple ethyl group (CAS 103980-51-4) drops the molecular weight to 153.18 and removes the masked aldehyde functionality, eliminating a key synthetic handle for fused-ring elaboration . These non-interchangeable features are quantified below.

Quantitative Differentiation Guide: 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one vs. Closest Analogs


Lipophilicity Shift: 2-Methyl Group Reduces LogP by ~0.5 Units Relative to Des-Methyl Analog

The target compound's predicted LogP of −0.39 (or −0.18 by an alternative calculator) is approximately 0.5 log units lower than that of its direct des-methyl comparator, 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4(3H)-one (CAS 35801-07-1), which has a predicted LogP of +0.09 . This difference arises solely from the presence of the 2-methyl substituent and indicates the target compound is measurably more hydrophilic. In reversed-phase HPLC, this translates into an estimated 2–4 minute earlier retention time under generic C18 gradient conditions, altering separation selectivity in impurity profiling methods .

Lipophilicity Chromatography Drug design Partition coefficient

Volatility Profile: Boiling Point Differentiation Across Dimethoxyethyl, Diethoxyethyl, and Ethyl Analogs

The predicted boiling point of the target compound (316.3±52.0 °C at 760 mmHg) lies between that of the diethoxyethyl analog CAS 7400-06-8 (336.0±52.0 °C) and the simple 5-ethyl analog CAS 103980-51-4 (253.2±43.0 °C) . The ~20 °C boiling point elevation of the diethoxy compound relative to the target reflects the added methylene units in the side chain, while the ~63 °C depression of the ethyl compound reflects the absence of the acetal moiety. The target's intermediate volatility provides a practical advantage for vacuum-assisted solvent removal and short-path distillation without the thermal stress required for the diethoxy analog.

Boiling point Volatility Purification Distillation Formulation

Synthetic Handle: 5-(2,2-Dimethoxyethyl) as a Masked Aldehyde for Fused Pyrimidine Construction

The 2,2-dimethoxyethyl side chain functions as a latent aldehyde equivalent that can be unmasked under mild acidic conditions (e.g., 32% HCl, 45 °C) to trigger intramolecular cyclization. Patent US-10738058-B2 explicitly teaches that the closely related 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol (the des-methyl variant) is converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol via acid-catalyzed acetal deprotection and in situ cyclization, a key step in manufacturing the pharmaceutically critical intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [1]. The target compound, bearing an additional 2-methyl group, retains this masked aldehyde functionality while offering altered ring electronics that may influence cyclization regioselectivity. In contrast, the 5-ethyl analog (CAS 103980-51-4) lacks the acetal moiety entirely and cannot participate in analogous cyclization reactions .

Synthetic intermediate Masked aldehyde Fused heterocycle Cyclization Process chemistry

Mass Spectrometric Identity: Exact Mass Differentiation Enables Selective MS Detection

The target compound possesses a monoisotopic exact mass of 213.111343 Da (C₉H₁₅N₃O₃), which is distinct from that of the des-methyl analog (199.09569 Da, C₈H₁₃N₃O₃), the diethoxy analog (227.12699 Da, C₁₀H₁₇N₃O₃), and the ethyl analog (153.09021 Da, C₇H₁₁N₃O) . This 14.01565 Da mass increment over the des-methyl analog corresponds exactly to one CH₂ unit and permits unambiguous identification in complex mixtures via high-resolution mass spectrometry (HRMS). The calculated mass accuracy requirement for resolving the target from the des-methyl analog is approximately 65,000 resolving power (m/Δm at m/z 213), which is achievable with standard Q-TOF or Orbitrap instruments [1]. The protonated molecular ion [M+H]⁺ is predicted at m/z 214.1186.

Mass spectrometry Exact mass Selective detection Quality control Impurity profiling

Application Scenarios for 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one Based on Verifiable Differentiation


Synthesis of 2-Methyl-Substituted Fused Pyrrolo[2,3-d]pyrimidine Scaffolds

The 2,2-dimethoxyethyl side chain serves as a masked aldehyde, enabling acid-catalyzed deprotection and intramolecular cyclization to construct 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives. This parallels the patented methodology for the des-methyl variant (US-10738058-B2), where 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol was converted to the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine used in the manufacture of ruxolitinib, tofacitinib, baricitinib, and other JAK inhibitors [1]. The 2-methyl group may modulate the electronics of the pyrimidinone ring during cyclization, potentially altering regiochemical outcomes or reaction rates.

Chromatographic Method Development and Impurity Profiling for 2-Methylpyrimidinone APIs

The target compound's intermediate LogP (−0.39) and distinct exact mass (213.111343 Da) make it suitable as a system suitability marker or retention time standard in reversed-phase HPLC methods targeting 2-methylpyrimidinone active pharmaceutical ingredients . Its ~0.5 LogP unit offset from the des-methyl analog ensures baseline resolution under generic gradient conditions, enabling unambiguous identification in impurity profiling workflows.

Medicinal Chemistry SAR Exploration of 5-Alkoxyethyl-Substituted Pyrimidinones

The combination of the 6-amino hydrogen-bond donor, the 2-methyl lipophilicity modulator, and the 5-(2,2-dimethoxyethyl) side chain provides a scaffold for systematic structure–activity relationship (SAR) studies. The dimethoxyethyl group's predicted LogP contribution differs from that of diethoxyethyl or simple alkyl chains, offering a tool for fine-tuning compound lipophilicity without altering the core pharmacophore . This scaffold could serve as a starting point for kinase inhibitor or anti-infective programs where precise logD control is essential.

Reference Standard for Mass Spectrometric Quantification in Drug Substance Release Testing

With a unique exact mass of 213.111343 Da, the compound can function as a high-resolution mass spectrometry reference standard for quantifying trace-level 2-methylpyrimidinone-related impurities in pharmaceutical drug substances. The ~14 Da mass separation from the des-methyl analog enables selective MS detection even in the absence of complete chromatographic resolution, which is critical for meeting ICH Q3A/B identification and qualification thresholds in regulatory submissions .

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